Topological Polar Surface Area (TPSA) Compares Favorably to the TRPV4 Agonist RN‑1747, Suggesting Differential Membrane Permeability
The target compound exhibits a TPSA of 104 Ų, which is 9.2 Ų higher than that of RN‑1747 (94.8 Ų), the closest probe compound with established TRPV4 agonist activity [1][2]. Although both values lie within the CNS‑favorable range (<140 Ų for oral absorption), the increment reflects the presence of an additional methoxy oxygen, which may reduce passive membrane permeability relative to RN‑1747 while potentially enhancing aqueous solubility and polar target interactions.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 104 Ų |
| Comparator Or Baseline | RN‑1747 (1-benzyl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine): 94.8 Ų |
| Quantified Difference | 9.2 Ų higher (≈ 9.7% increase) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) for the target; Cactvs 3.4.8.24 for RN‑1747 |
Why This Matters
The distinct TPSA difference can be used to assess membrane permeability and oral bioavailability potential in lead optimization campaigns, ensuring the correct compound is selected for in vivo studies.
- [1] PubChem Compound Summary for CID 3811860, Computed Properties section. TPSA 104 Ų. View Source
- [2] PubChem Compound Summary for CID 5068295 (RN‑1747), Computed Properties section. TPSA 94.8 Ų. View Source
